1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole
Overview
Description
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique substitution pattern, which includes an ethyl group at the 1-position, an iodine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process typically requires the use of catalysts and specific reaction conditions to ensure regioselectivity and yield optimization. Industrial production methods may involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethyl and methyl groups can be modified through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Used in the synthesis of pharmaceuticals.
4-Iodo-3-nitro-1H-pyrazole: Similar in structure but lacks the ethyl and methyl groups.
Properties
IUPAC Name |
1-ethyl-4-iodo-5-methyl-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLBFWFNQSSWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)[N+](=O)[O-])I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253245 | |
Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-45-5 | |
Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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